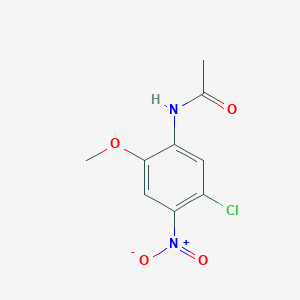
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide
Overview
Description
N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide, also known as CMAA or Chloroacetamide, is a chemical compound with a molecular formula of C9H9ClN2O4. It is a white to light yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloro group (Cl), a methoxy group (CH3O), and a nitro group (NO2) attached to a phenyl ring, which is further connected to an acetamide group (CH3CONH) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.63 g/mol. It has a predicted density of 1.436±0.06 g/cm3 . The melting point is 185 °C, and the predicted boiling point is 430.2±45.0 °C .Scientific Research Applications
Green Synthesis
A study by Zhang Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the use of a novel Pd/C catalyst developed for the efficient conversion of nitrophenyl acetamide derivatives. This process demonstrates the potential of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide in the production of azo disperse dyes, showcasing an environmentally friendly approach to chemical synthesis (Zhang Qun-feng, 2008).
Analytical Chemistry Applications
The compound has been utilized in the comparative study of chloroacetamide herbicides' metabolism, indicating its role in understanding the metabolic pathways and potential toxicological implications of structurally related compounds. This research provides insight into the metabolic activation pathways that may contribute to the carcinogenicity of certain herbicides, highlighting the importance of this compound in environmental health studies (Coleman et al., 2000).
Material Science and Luminescence
The synthesis of aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores for sensitized lanthanide-ion luminescence was described by Michael B. Andrews et al. (2009). This work illustrates the potential of this compound derivatives in developing advanced luminescent materials with applications in bioimaging and sensors. The study demonstrated how structural modifications can influence the absorption properties and luminescence efficiency of these compounds (Andrews et al., 2009).
Synthesis of Novel Compounds
A research study focused on the synthesis, characterization, and density functional theory investigations of N,N-diacylaniline derivatives, including compounds related to this compound. This study underscores the chemical versatility of nitrophenyl acetamide derivatives in synthesizing novel compounds with potential applications in various chemical domains, including medicinal chemistry and material science (Al‐Sehemi et al., 2017).
Electrochemical Sensing
The use of this compound derivatives in electrochemical sensing applications was explored through the development of a nitrogen-doped carbon black nanocomposite for the sensitive detection of environmental pollutants. This innovative approach to sensor design emphasizes the compound's applicability in environmental monitoring and public health safety (Yi et al., 2020).
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals, and its specific targets and their roles are still under investigation .
Mode of Action
The specifics of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
As a unique chemical, it’s likely that this compound interacts with multiple biochemical pathways, but the specifics of these interactions and their downstream effects are still being explored .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
As a unique chemical, it’s likely that this compound has multiple effects at the molecular and cellular levels, but the specifics of these effects are still being explored .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly influence the action of a compound .
properties
IUPAC Name |
N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNEXQCCNUZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379689 | |
| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22521-37-5 | |
| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)












